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Compound of Interest

2-Chloro-4-methylquinoline-7-
Compound Name:

carboxylic acid
CAS No.: 124307-93-3

Cat. No.: B3093368

Get Quote

\ J

Application Note: Strategic Utilization of 2-Chloro-4-methylquinoline-7-carboxylic acid in
Medicinal Chemistry

Executive Summary

2-Chloro-4-methylquinoline-7-carboxylic acid (CAS: 124307-93-3) represents a high-value
"privileged scaffold" in modern drug discovery. Unlike the classic 7-chloroquinoline-4-carboxylic
acid (used in Chloroquine synthesis), this isomer offers a distinct substitution pattern that is
increasingly relevant for Type | and Type Il kinase inhibitors, GPCR modulators, and
antibacterial agents.

Its utility stems from its orthogonal bifunctionality:

e C2-Chloride: An activated electrophile ready for Nucleophilic Aromatic Substitution (SNAr) or
Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

o C7-Carboxylic Acid: A handle for amide coupling or esterification to install solubilizing groups
or pharmacophores.
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o C4-Methyl: A steric anchor that can also be functionalized via radical halogenation or
oxidation.

This guide outlines the strategic protocols for leveraging this intermediate to generate diverse
libraries of bioactive molecules.

Chemical Profile & Handling

Property Specification Notes

2-Chloro-4-methylquinoline-7-

IUPAC Name ] )
carboxylic acid
CAS Number 124307-93-3 Verified Identity [1]
Formula C11HsCINO:2
M.W. 221.64 g/mol
) ) Light sensitive; store in amber
Appearance Off-white to pale yellow solid ]
vials.[1]
N Poor solubility in non-polar
Solubility DMSO, DMF, MeOH (Hot)
solvents (Hexane, DCM).
Acidic handle requires base for
pKa (Calc) ~3.5 (COOH) ) o )
dissolution in agueous media.
Avoid strong oxidizers; C2-Cl
. Stable under standard ) ]
Stability is hydrolytically stable at

conditions
neutral pH.

Safety Advisory: This compound is an irritant (Skin/Eye/Respiratory).[2] Handle in a fume hood.
Quinoline derivatives can be toxic; treat as a potential genotoxin until validated otherwise.

Strategic Synthetic Logic

The power of this intermediate lies in the sequence of functionalization. The C2-chloro group is
deactivated enough to survive standard amide coupling conditions at C7, but activated enough
for subsequent displacement.
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e Path A (The "Tail-First" Approach - Recommended): Functionalize the C7-COOH first (e.g.,
Amide Coupling). The electron-withdrawing effect of the resulting amide further activates the
C2-position for the subsequent SNAr reaction.

o Best for: Generating libraries with a constant "tail" and variable "head" groups.

e Path B (The "Head-First" Approach): Perform SNAr or Suzuki coupling at C2 first. This is
necessary if the C7-amide linkage is labile or if the C2-amine is sterically hindered and
requires harsh conditions that might hydrolyze a C7-amide.

Detailed Experimental Protocols
Protocol A: C7-Amidation (The "Tail" Installation)

Objective: To couple an amine (R-NH2) to the carboxylic acid while preserving the C2-chloride.
Materials:

e 2-Chloro-4-methylquinoline-7-carboxylic acid (1.0 equiv)[2]

Amine partner (1.1 equiv)

HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

DIPEA (3.0 equiv)

Solvent: Anhydrous DMF or DMAc

Procedure:

Dissolution: In a dried round-bottom flask, dissolve the quinoline acid (1.0 equiv) in
anhydrous DMF (0.2 M concentration).

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature
(RT) for 15 minutes. The solution should turn clear/yellow.

Coupling: Add the amine partner (1.1 equiv).

Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS (Target mass: M+Amine-H20).
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o Checkpoint: The C2-Cl is stable here. If you see displacement of Cl by the amine, lower
temperature to 0°C or switch to a less nucleophilic base.

o Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product usually
precipitates. Filter, wash with water, and dry under vacuum.

o Alternative: If no precipitate, extract with EtOACc/LICI (5% aq) to remove DMF.

Protocol B: C2-Functionalization via SNAr (The "Head"
Installation)

Obijective: To displace the C2-chloride with a nucleophile (e.g., morpholine, piperazine, aniline).

Materials:

C7-functionalized quinoline intermediate (from Protocol A)[3]

Nucleophilic Amine (2.0-5.0 equiv)

Base: K2COs or Cs2C0s (2.0 equiv)

Solvent: DMSO or NMP

Procedure:

Setup: Dissolve the intermediate in DMSO (0.5 M).

Addition: Add the nucleophilic amine and the carbonate base.

Reaction: Heat to 80-100°C for 4-16 hours.

o Mechanism:[1][4][5][6] The nitrogen of the quinoline ring activates the C2 position. The 4-
methyl group provides slight steric hindrance but does not block the reaction.

Monitoring: LC-MS should show complete conversion of the Chloride (M) to the Amine
adduct (M-CI+Amine).
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 Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended

due to the polarity of the products.

Protocol C: Palladium-Catalyzed Suzuki Coupling (C2-

Arylation)

Objective: To attach an aryl/heteroaryl group

Procedure:

and Naz2COs (2.0 equiv).

Solvent: Dioxane:Water (4:1).

Condition: Degas with Nitrogen for 10 min.

at C2.[1]

Mix: Quinoline intermediate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(dppf)Clz (0.05 equiv),

Heat at 90°C for 2—6 hours.

Note: The C2-Cl is an excellent pseudohalide for Pd-insertion.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the modular logic of using this scaffold.

Reaction Logic

Path A: Standard Route

Path A: Amide Coupling
(HATU, R-NH2)

___________________

2-Chloro-4-methyl
quinoline-7-COOH
(CAS: 124307-93-3)

Path C: Oxidation

Final Bioactive
(C7-Amide, C2-Amine)

SNAr Displacement
(HNR2, Heat)

Intermediate A
(C7-Amide, C2-ClI)

4-Formyl Derivative
(SeO2 Oxidation)

Suzuki Coupling
(Ar-B(OH)2, Pd)

Biaryl Scaffold
(C7-Amide, C2-Aryl)

Click to download full resolution via product page

Caption: Divergent synthesis strategy showing the "Tail-First" (Path A) functionalization

followed by "Head" diversification via SNAr or Pd-coupling.
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Applications in Drug Discovery

» Kinase Inhibitors (Type I/1l): The 2-amino-quinoline core is a known pharmacophore for
kinase inhibition (e.g., Bosutinib analogs). By using the 7-COOH to attach a solubilizing "tail"
(like N-methylpiperazine), and displacing the C2-Cl with a hydrophobic aromatic amine,
researchers can mimic the binding mode of established EGFR/VEGFR inhibitors [2].

» Antibacterial Agents: Quinoline-7-carboxylic acid derivatives have shown efficacy against
Gram-positive bacteria. The 2-position functionalization allows tuning of lipophilicity to
improve membrane permeability [3].

o Fragment-Based Drug Design (FBDD): This molecule serves as an ideal "fragment growing"
vector. The rigid quinoline core orients the C2 and C7 vectors at a defined angle (~150°),
allowing precise probing of binding pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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